molecular formula C19H14ClN3OS B2477403 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893984-13-9

4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2477403
CAS No.: 893984-13-9
M. Wt: 367.85
InChI Key: UUUWJTMBQBGGBD-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazothiazoles. . The structure of this compound includes a benzamide moiety substituted with a 4-chloro group and a phenyl ring attached to a 3-methylimidazo[2,1-b]thiazole system.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

Based on its structural similarity to imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, as a CDK inhibitor, it could impact the cell cycle regulation pathway. As a calcium channel blocker, it could affect the calcium signaling pathway. And as a GABA A receptor modulator, it could influence the GABAergic signaling pathway .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as a CDK inhibitor, it could halt cell division, potentially leading to anti-cancer effects. If it acts as a calcium channel blocker, it could reduce muscle contraction, potentially leading to antihypertensive effects. If it acts as a GABA A receptor modulator, it could enhance inhibitory neurotransmission, potentially leading to anxiolytic or sedative effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Additionally, the compound’s synthesis method, which may involve the use of solvents or catalysts, can also impact its environmental stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and imidazole derivatives under controlled conditions . The reaction conditions often include the use of strong bases like potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to its specific structural features and the combination of a benzamide moiety with an imidazo[2,1-b]thiazole system.

Properties

IUPAC Name

4-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUWJTMBQBGGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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